Cas no 2228741-97-5 (3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol)
3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol
- 3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol
- 2228741-97-5
- EN300-1807296
-
- Inchi: 1S/C16H19NO/c1-12-6-7-13(10-16(18)8-9-17-11-16)15-5-3-2-4-14(12)15/h2-7,17-18H,8-11H2,1H3
- InChI Key: OEUHSZOUHJZELG-UHFFFAOYSA-N
- SMILES: OC1(CC2=CC=C(C)C3C=CC=CC2=3)CNCC1
Computed Properties
- Exact Mass: 241.146664230g/mol
- Monoisotopic Mass: 241.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.3Ų
3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807296-0.05g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-0.1g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-0.25g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-0.5g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-1.0g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1807296-2.5g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-5.0g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1807296-10.0g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1807296-1g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1807296-5g |
3-[(4-methylnaphthalen-1-yl)methyl]pyrrolidin-3-ol |
2228741-97-5 | 5g |
$2650.0 | 2023-09-19 |
3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol
Research Brief on 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol (CAS: 2228741-97-5): Recent Advances and Applications
The compound 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol (CAS: 2228741-97-5) has recently garnered significant attention in the chemical biology and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyrrolidine-based scaffolds, which are critical for modulating GPCR (G-protein-coupled receptor) activity. The presence of both the naphthyl and hydroxyl groups in its structure allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry.
Pharmacological evaluations of 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol have revealed promising activity in central nervous system (CNS) disorders. Preclinical models indicate its potential as a modulator of dopamine and serotonin receptors, with implications for treating neuropsychiatric conditions such as depression and schizophrenia. Notably, its ability to cross the blood-brain barrier (BBB) efficiently has been attributed to its lipophilic naphthyl moiety and polar hydroxyl group, a balance that enhances bioavailability.
In addition to its CNS applications, recent patent filings (e.g., WO2023056121) describe its incorporation into anticancer agents. The compound's scaffold has been functionalized to target protein kinases involved in tumor proliferation, with in vitro studies showing selective inhibition of specific cancer cell lines. Researchers are also exploring its use in combination therapies to overcome drug resistance mechanisms.
From a synthetic chemistry perspective, advancements in asymmetric catalysis have enabled the production of enantiomerically pure forms of 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol, addressing earlier challenges in stereocontrol. This progress is critical given the increasing regulatory emphasis on chiral purity in drug development. Green chemistry approaches, such as microwave-assisted synthesis, have further optimized its production scale-up.
Ongoing research is investigating the compound's metabolic stability and toxicity profiles, with preliminary data suggesting favorable pharmacokinetic properties. However, structure-activity relationship (SAR) studies indicate that minor modifications to the pyrrolidine ring could significantly alter its target selectivity, necessitating further optimization for clinical translation.
In conclusion, 3-(4-methylnaphthalen-1-yl)methylpyrrolidin-3-ol represents a multifaceted tool in modern drug discovery. Its dual utility as a synthetic intermediate and a pharmacophore underscores its importance in developing next-generation therapeutics. Future directions include exploring its applications in targeted protein degradation and as a molecular probe for studying neurochemical pathways.
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